Gonadorelin hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWQSQENCASAD-HBBGHHHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H76ClN17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33515-09-2 (Parent) | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101027389 | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51952-41-1, 51952-40-0 | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Structural Characterization of Gonadorelin Hydrochloride
Peptide Synthesis Methodologies for Gonadorelin (B1671987) Hydrochloride
The production of synthetic peptides like gonadorelin hydrochloride relies on precise chemical methods that allow for the sequential assembly of amino acids into a defined sequence.
Solid-Phase Peptide Synthesis Techniques
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing gonadorelin. drugbank.comnih.govncats.io This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin support. rsc.org The process begins by attaching the first amino acid (the C-terminal one) to the resin. rsc.org Subsequently, a cycle of deprotection and coupling reactions is repeated for each amino acid in the sequence. rsc.orggoogle.com In each cycle, the protecting group on the terminal amine of the resin-bound peptide is removed, and the next amino acid, with its own amino group protected, is coupled to the chain. rsc.orggoogle.com Protecting groups, such as the Boc (tert-butyloxycarbonyl) group, are used on the amine groups of the amino acids to prevent unwanted side reactions during the coupling steps. google.com This iterative process continues until the entire decapeptide sequence of gonadorelin is assembled. rsc.org
Optimization and Refinement of Synthetic Pathways for this compound
While SPPS is a foundational technique, research continues to focus on optimizing synthetic pathways to improve efficiency, yield, and purity, while also addressing environmental concerns. Innovations include the development of more sustainable or "greener" synthesis technologies. rsc.org These efforts focus on areas such as solvent selection and the reduction of waste. rsc.org
Alternative strategies to traditional SPPS have also been explored. These include Liquid-Phase Peptide Synthesis (LPPS) and combined solid-liquid methods. rsc.orggoogle.com LPPS occurs in a homogenous solution, which can be advantageous for scaling up production to batch sizes exceeding 1 kg. One study on a liquid-phase approach reported that it could achieve a crude product purity of 95%, potentially reducing the reliance on extensive HPLC purification and lowering solvent consumption by 40% compared to SPPS. Another approach involves a combination of solid-phase and liquid-phase methods to synthesize the peptide. google.com
Advanced Analytical Techniques for this compound Structural Elucidation
To ensure the identity, purity, and quality of synthetic this compound, a suite of advanced analytical techniques is employed. These methods provide detailed information about the molecule's structure and integrity. usp.org
Mass Spectrometry Applications in this compound Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for the unambiguous detection and characterization of small molecules like gonadorelin. unifi.it It is highly valued for its sensitivity and is considered a gold standard in the analytical field. unifi.it When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for quantitative analysis of peptides in various matrices. researchgate.net In the analysis of gonadorelin, tandem mass spectrometry (MS/MS) is frequently used. unifi.it This involves selecting the precursor ion of the peptide (for example, the doubly charged ion at a mass-to-charge ratio, m/z, of 592) and fragmenting it to produce a characteristic spectrum of product ions, which confirms the peptide's sequence and identity. unifi.it
Table 1: Representative Mass Spectrometry Data for Gonadorelin
| Parameter | Value | Source |
|---|---|---|
| Precursor Ion Type | [M+2H]2+ | nih.gov |
| Precursor m/z | 591.7938 | nih.gov |
This data is for the closely related gonadorelin acetate (B1210297) but is representative of the MS analysis for the gonadorelin peptide.
Nuclear Magnetic Resonance Spectroscopy for this compound Sequence Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical tool for the structural confirmation of peptides. researchgate.net It provides detailed information about the local chemical environment of each atom in the molecule. researchgate.net For gonadorelin, 1H NMR is used to create a unique spectral fingerprint that can confirm the peptide's identity and structural homogeneity. researchgate.net The technique is so precise that it can distinguish between different salt forms of the peptide; for instance, the intensity of the acetate peak in the 1H NMR spectrum allows for the differentiation between gonadorelin acetate and gonadorelin diacetate. researchgate.net NMR is also used in quality control to ensure batch-to-batch consistency and to identify and quantify the peptide content. researchgate.net Regulatory bodies and pharmacopeias recognize the importance of NMR in peptide characterization. usp.orguspnf.com
High-Performance Liquid Chromatography for Purity and Identity Assessment of this compound
High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative determination of gonadorelin, as well as for assessing its purity and stability. unifi.itnih.gov The most common method is reverse-phase HPLC (RP-HPLC), often utilizing a C18 column. The British Pharmacopoeia specifies an RP-HPLC method with a C18 column and a gradient of 0.1% trifluoroacetic acid (TFA) in an acetonitrile (B52724)/water mixture for analysis.
HPLC methods are developed to separate the main gonadorelin peptide from any impurities, such as degradation products or fragments from the synthesis process. usp.orgnih.gov For clinical-grade material, acceptance criteria often require a purity of 98% or higher. Purification processes using HPLC can achieve these high purity levels, with one method reporting a final purity of over 98.0% after a two-step purification process. google.com
Table 2: Example HPLC Parameters for Gonadorelin Analysis
| Parameter | Description | Source |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | |
| Stationary Phase | C18 column | |
| Mobile Phase | Gradient of 0.1% TFA in acetonitrile/water | |
| Detection Wavelength | 220 nm | google.com |
| Purity Achieved | >98.0% | google.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Acetonitrile |
| Boc (tert-butyloxycarbonyl) |
| Follicle-Stimulating Hormone (FSH) |
| Gonadorelin |
| Gonadorelin acetate |
| Gonadorelin diacetate |
| This compound |
| Gonadotropin-Releasing Hormone (GnRH) |
| Luteinizing Hormone (LH) |
Mechanistic Investigations of Gonadorelin Hydrochloride Action at the Cellular and Molecular Level
Gonadotropin-Releasing Hormone Receptor (GnRHR) Binding Dynamics of Gonadorelin (B1671987) Hydrochloride
The physiological effects of Gonadorelin hydrochloride are initiated by its binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily. patsnap.com The dynamics of this interaction, including affinity, selectivity, and the conformational changes that lead to receptor activation, are critical determinants of its biological activity.
In Vitro Receptor-Binding Assays Utilizing GnRHR-Expressing Cell Lines
To elucidate the binding characteristics of this compound, researchers employ in vitro receptor-binding assays using various cell lines genetically engineered to express the GnRHR. These cellular models provide a controlled environment to quantify the binding affinity and specificity of ligands without the complexities of an in vivo system.
Commonly used cell lines for these assays include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells, which are readily transfectable and provide a robust platform for expressing recombinant receptors. nih.gov Studies utilizing HEK293 cells stably expressing the rat GnRH receptor have been instrumental in characterizing the binding of GnRH analogs. nih.gov In such assays, radiolabeled ligands are used to compete with unlabeled ligands like this compound for binding to the GnRHR. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which is a measure of the ligand's binding affinity.
Research has demonstrated that Gonadorelin (as GnRH I) exhibits a high affinity for the human GnRH receptor expressed in these cell lines. For instance, competition binding studies in HEK293 cells have determined the IC50 of GnRH I to be in the nanomolar range, indicating a strong interaction with the receptor. nih.gov
Binding Affinity of GnRH I (Gonadorelin) for the Human GnRH Receptor
| Cell Line | Ligand | IC50 (nM) | Reference |
|---|---|---|---|
| HEK293 cells expressing human GnRHR | GnRH I | 2.75 ± 0.21 | nih.gov |
Ligand Selectivity and Affinity Profiling of this compound
The selectivity of this compound for the GnRHR over other receptors is a key feature of its pharmacological profile. The structure of Gonadorelin, a decapeptide, is identical to the endogenous GnRH, which ensures its high specificity for the GnRHR. drugbank.com The amino acid sequence of GnRH is highly conserved across mammalian species, and specific residues are crucial for receptor binding and activation. mdpi.com
The affinity of this compound for the GnRHR is influenced by the structural conformation of both the ligand and the receptor's binding pocket. The arginine residue at position 8 of the GnRH peptide is known to be essential for high-affinity binding to the mammalian pituitary GnRHR-I. mdpi.com Modifications to the GnRH sequence, such as the substitution of the glycine (B1666218) at position 6 with a D-amino acid, can significantly increase binding affinity. mdpi.com However, this compound retains the native sequence, ensuring a physiological binding affinity.
While this compound is highly selective for the GnRHR, its affinity can be compared to other GnRH analogs. This profiling is crucial for understanding the relative potencies and potential therapeutic applications of different compounds. For instance, GnRH II, another endogenous form of GnRH, also binds to the GnRHR, but with different affinity and downstream effects in some systems. mdpi.com The development of GnRH agonists and antagonists has involved extensive structure-activity relationship studies to modulate binding affinity and duration of action.
GnRHR Activation and Downstream Signal Transduction Pathways
Upon binding of this compound to the GnRHR, the receptor undergoes a conformational change that initiates intracellular signaling cascades. The GnRHR is primarily coupled to the Gq/11 family of G-proteins. nih.govsigmaaldrich.com Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The rise in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, are key events in the signaling pathway that ultimately leads to the synthesis and secretion of gonadotropins. nih.gov In addition to the canonical Gq/11 pathway, there is evidence that the GnRHR can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov This suggests a more complex and nuanced regulation of gonadotrope function by GnRH.
Regulation of Pituitary Gonadotropin Secretion by this compound
The primary and most well-characterized physiological response to GnRHR activation by this compound is the synthesis and release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the gonadotrope cells of the anterior pituitary. drugbank.comyourhormones.infomayoclinic.org
Stimulation of Luteinizing Hormone (LH) Release
This compound is a potent stimulator of LH release. drugbank.comhres.ca In vitro studies using primary cultures of neonatal rat pituitary cells have demonstrated a dose-dependent increase in LH secretion in response to GnRH I (Gonadorelin). researchgate.net The pulsatile administration of this compound is crucial for mimicking the natural physiological rhythm of GnRH secretion and achieving a sustained physiological response. hres.ca
The stimulatory effect of this compound on LH release has been quantified in numerous studies. For instance, in neonatal rat pituitary cell cultures, the half-maximal effective concentration (EC50) for GnRH-I-induced LH release has been determined, providing a quantitative measure of its potency. researchgate.net
Dose-Dependent Stimulation of LH Release by GnRH I in Neonatal Rat Pituitary Cells
| Ligand | EC50 for LH Release (nM) | Reference |
|---|---|---|
| GnRH I | 0.28 ± 0.04 | researchgate.net |
In vivo studies in cattle have also provided detailed data on the dynamics of LH release following the administration of this compound. These studies show a rapid increase in serum LH concentrations, with peak levels observed within a few hours of administration. researchgate.net
Mean Peak Plasma LH Concentrations in Beef Heifers after this compound Administration
| Treatment Group | Mean Peak LH Concentration (ng/mL) | Time to Peak (hours) | Reference |
|---|---|---|---|
| This compound (Product C) | 7.7 ± 1.1 | ~1.5 - 2 | researchgate.net |
| This compound (Product FE) | 5.2 ± 1.1 | ~1.5 - 2 | researchgate.net |
| This compound (Product FA) | 6.2 ± 1.1 | ~1.5 - 2 | researchgate.net |
Stimulation of Follicle-Stimulating Hormone (FSH) Release
In addition to stimulating LH release, this compound also promotes the secretion of FSH, although the response is often less pronounced compared to that of LH. drugbank.comhres.ca The differential regulation of LH and FSH secretion is influenced by the frequency and amplitude of GnRH pulses. nih.gov Generally, slower pulse frequencies of GnRH favor FSH synthesis and release, while faster frequencies preferentially stimulate LH secretion. nih.gov
Similar to LH, the stimulation of FSH release by this compound is dose-dependent. In vitro studies with neonatal rat pituitary cells have shown that GnRH I effectively stimulates FSH secretion. researchgate.net The pulsatile nature of this compound administration is also a critical factor in modulating the FSH response, allowing for the physiological regulation of follicular development in females and spermatogenesis in males. hres.ca
While the primary focus of many studies has been on LH release, the concomitant stimulation of FSH is essential for the full spectrum of this compound's effects on the reproductive system.
Differential Regulation and Responsiveness of LH and FSH to this compound
The differential regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) synthesis and secretion by pituitary gonadotrope cells represents a cornerstone of reproductive physiology. Although this compound, a synthetic form of Gonadotropin-Releasing Hormone (GnRH), stimulates the production of both gonadotropins, the relative ratio of LH to FSH is not fixed. This divergence is primarily dictated by the frequency of GnRH pulses reaching the pituitary. nih.govresearchgate.net Both LH and FSH are heterodimeric glycoproteins, composed of a common α-subunit (αGSU) and a unique β-subunit (LHβ or FSHβ) that confers biological specificity. nih.govresearchgate.net Therefore, the differential synthesis of these hormones is controlled at the transcriptional level of the Lhb and Fshb genes. nih.gov
High-frequency pulses of this compound preferentially stimulate the transcription of the Lhb gene and the secretion of LH. researchgate.netplos.org Conversely, low-frequency pulses favor the transcription of the Fshb gene and the secretion of FSH. researchgate.netplos.org This frequency-dependent decoding is mediated by distinct intracellular signaling cascades and the activation of specific transcription factors. nih.govnih.gov
At the molecular level, high-frequency GnRH pulses lead to the robust activation of pathways involving Protein Kinase C (PKC) and the induction of the transcription factor Early Growth Response Protein 1 (Egr-1). nih.govnih.gov Egr-1, in synergy with other transcription factors like Steroidogenic Factor 1 (SF-1) and Pituitary homeobox 1 (Ptx1), directly binds to the promoter of the Lhb gene to drive its expression. nih.govresearchgate.net
In contrast, low-frequency GnRH pulses result in a more rapid onset and sustained activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family. nih.govoup.com This sustained ERK activation is critical for stimulating the expression of transcription factors such as c-Fos and c-Jun, which form the Activator Protein-1 (AP-1) complex. nih.gov AP-1, along with other factors like cAMP Response Element-Binding Protein (CREB), plays a crucial role in activating the Fshb gene promoter. nih.govoup.com The differential activation patterns of these signaling molecules and transcription factors form the basis for how the gonadotrope cell translates the frequency of the this compound signal into a specific gonadotropin response.
| Parameter | High-Frequency GnRH Pulses | Low-Frequency GnRH Pulses |
|---|---|---|
| Favored Gonadotropin | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) |
| Key β-Subunit Gene | Lhb | Fshb |
| Primary Signaling Pathway | Protein Kinase C (PKC) | Sustained ERK/MAPK Activation |
| Key Transcription Factors | Egr-1, SF-1 | AP-1 (c-Fos/c-Jun), CREB |
| ERK Activation Pattern | Transient, returns to baseline quickly oup.com | Rapid onset, sustained phosphorylation nih.govoup.com |
Pulsatile Signaling Mechanisms of this compound and its Physiological Significance
The pulsatile secretion of GnRH from the hypothalamus is an absolute requirement for the maintenance of normal reproductive function. frontiersin.orgoup.com The pituitary gonadotropes are uniquely designed to respond to this intermittent signaling. Pulsatile administration of this compound effectively stimulates the synthesis and secretion of both LH and FSH, whereas continuous, non-pulsatile exposure leads to a paradoxical suppression of gonadotropin release. frontiersin.orgoup.com This physiological necessity for pulsatility prevents the desensitization of the GnRH receptor and its downstream signaling pathways, ensuring sustained gonadotrope responsiveness. frontiersin.org
The physiological significance of this pulsatile system is evident in the dynamic changes in GnRH pulse frequency that occur throughout the female menstrual cycle. researchgate.netnih.gov For instance, in the early follicular phase, a relatively slower GnRH pulse frequency favors FSH secretion to promote follicular growth. As the cycle progresses towards ovulation, the pulse frequency increases dramatically, leading to a surge in LH that triggers ovulation. nih.gov This demonstrates that the frequency of the GnRH pulse is a critical physiological variable that encodes information to direct pituitary function and orchestrate complex reproductive events.
While pulsatile stimulation is sustaining, continuous exposure of gonadotrope cells to this compound leads to a state of desensitization and receptor downregulation. frontiersin.orgnih.gov This phenomenon is the basis for the clinical use of long-acting GnRH agonists to achieve medical castration in conditions like prostate cancer and endometriosis. nih.govnih.gov
The molecular mechanisms underlying this process in gonadotropes are distinct from those of many other G protein-coupled receptors (GPCRs). The mammalian GnRH receptor (GnRHR) is unique in that it lacks the intracellular C-terminal tail that is typically the site of phosphorylation by G protein-coupled receptor kinases (GRKs). oup.comnih.gov This phosphorylation is the canonical first step in recruiting arrestin proteins, which mediate rapid desensitization and internalization. nih.govnih.govfrontiersin.org Due to this structural feature, the GnRHR does not undergo rapid, arrestin-mediated desensitization. oup.comnih.gov
Instead, desensitization to continuous this compound exposure occurs via slower mechanisms. nih.gov These include the eventual uncoupling of the receptor from its G-protein signaling partners and, most importantly, a gradual process of receptor internalization and downregulation, which reduces the number of receptors on the cell surface available to bind the hormone. nih.govnih.gov This reduction in receptor number is a key factor in the long-term suppression of LH and FSH secretion seen with continuous agonist treatment. nih.gov
Elucidating the complex mechanisms of pulsatile this compound action has been made possible through the development of various experimental models, ranging from in vitro cell systems to in vivo animal studies and in silico computational approaches.
In vitro Models: The most widely used model is the immortalized murine gonadotrope cell line, LβT2. nih.govfrontiersin.orgnih.gov These cells endogenously express the GnRH receptor and synthesize both LHβ and FSHβ subunits, making them an invaluable tool for studying GnRH signaling pathways and gene regulation in a controlled environment. nih.govfrontiersin.org To study the dynamics of pulsatile stimulation, LβT2 cells or primary pituitary cells are often used in perifusion (or superfusion) systems. nih.govnih.gov This technique involves the continuous flow of media over the cells, allowing for the precise delivery of hormone pulses at defined frequencies and amplitudes and the subsequent collection of secreted products for analysis. nih.govdiabinnov.com
In vivo Models: Animal models, particularly mice, have been instrumental. These include studies using gonadotrope-specific gene knockouts to investigate the role of specific signaling molecules. nih.gov More advanced techniques such as optogenetics allow for the precise, real-time control of neuronal activity in the hypothalamus of living animals, enabling researchers to manipulate GnRH pulse generation and observe the direct effects on LH and FSH secretion. jneurosci.orgnih.gov
In silico and Emerging Models: Mathematical modeling has become a powerful tool to simulate the complex, non-linear interactions within the GnRH signaling network. plos.orgnih.govendocrine-abstracts.org These computational models help to formulate and test hypotheses about how gonadotropes decode GnRH pulse frequency. nih.gov More recently, microfluidic devices, or "organs-on-a-chip," have emerged as a promising technology. researchgate.netnih.gov These platforms allow for the culture of cells in a microenvironment that more closely mimics physiological conditions and enables the high-resolution, automated sampling of hormone secretions in response to dynamic inputs. auburn.eduacs.org
| Model Type | Description | Key Application/Advantage |
|---|---|---|
| LβT2 Cell Line | Immortalized mouse pituitary gonadotrope cells. nih.govfrontiersin.org | Homogenous, reproducible system for molecular and genetic studies of GnRH signaling. nih.govoup.com |
| Perifusion System | Flow-through cell culture system for delivering pulsatile stimuli. nih.govdiabinnov.com | Allows for precise control of pulse frequency and dynamic analysis of hormone secretion. nih.govnih.gov |
| In vivo Animal Models | Genetically modified or surgically altered animals (e.g., mice). nih.govjneurosci.org | Studies the integrated physiological response within a whole organism. |
| Mathematical Modeling | Computational simulation of signaling networks. plos.orgendocrine-abstracts.org | Integrates complex data to test hypotheses on frequency decoding mechanisms. nih.gov |
| Microfluidic Devices | Miniaturized cell culture systems with precise fluid control. researchgate.netnih.gov | High-throughput, automated analysis of hormone secretion with high temporal resolution. acs.org |
Physiological Roles and Hypothalamic Pituitary Gonadal Axis Modulation in Research Systems
Gonadorelin (B1671987) Hydrochloride's Integrative Role within the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Gonadorelin hydrochloride is fundamentally involved in the regulation of the HPG axis, a critical neuroendocrine pathway governing reproduction. As a synthetic analog of the naturally occurring GnRH, it interacts with GnRH receptors on the anterior pituitary gland, initiating a cascade of hormonal events that are essential for gonadal function. nih.govnih.gov This interaction makes it an invaluable agent for studying the functional capacity and responsiveness of the pituitary gonadotropes. oup.com The pulsatile nature of GnRH secretion is a key determinant of its physiological effect, and the administration of this compound can be tailored to mimic these natural rhythms to investigate downstream processes. frontiersin.orgfrontiersin.org
The primary and most immediate effect of this compound administration in research settings is the stimulation of the synthesis and release of two critical gonadotropins from the anterior pituitary: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). oup.comfrontiersin.org Upon binding to GnRH receptors, this compound triggers a signaling cascade that leads to the secretion of these hormones into the bloodstream. oup.com LH and FSH, in turn, act on the gonads (testes and ovaries) to stimulate the production of sex steroids and support gametogenesis. nih.govoup.com
Research in various animal models has consistently demonstrated this effect. For instance, studies in cattle have shown that administration of this compound leads to a rapid and measurable increase in serum LH concentrations. nih.gov The magnitude and timing of this LH surge can be influenced by the specific formulation and dose of gonadorelin administered.
Table 1: Luteinizing Hormone (LH) Response to Gonadorelin Formulations in Non-lactating Holstein Cows
| Gonadorelin Formulation | Peak LH Concentration (ng/mL) | Time to Peak LH |
|---|---|---|
| Gonadorelin diacetate tetrahydrate (Formulation C) | 6.6 ± 1.4 | 1-2 hours |
| Gonadorelin diacetate tetrahydrate (Formulation FE) | 4.7 ± 0.8 | 1-2 hours |
| This compound (Formulation FA) | 3.8 ± 0.5 | 1-2 hours |
Data adapted from a study on non-lactating Holstein cows on days 6 or 7 after ovulation. nih.gov
The differential regulation of LH and FSH is a key area of investigation. While this compound stimulates the release of both gonadotropins, the relative amounts can vary depending on factors such as the frequency of GnRH pulses and the hormonal feedback environment. frontiersin.org Generally, rapid pulses of GnRH favor LH secretion, while slower frequencies tend to promote FSH release. nih.gov
The HPG axis is not a one-way street; it is finely regulated by complex neuroendocrine feedback mechanisms. Gonadal steroid hormones, such as estradiol (B170435), progesterone (B1679170), and testosterone (B1683101), circulate back to the hypothalamus and pituitary to modulate the secretion of GnRH and the pituitary's response to it. nih.gov Estrogen, for example, can exert both negative and positive feedback on the HPG axis. frontiersin.org At lower concentrations, it generally suppresses GnRH and gonadotropin release, while at high concentrations, as seen before ovulation, it can trigger a surge in LH. oup.com
Progesterone typically has an inhibitory effect on GnRH pulse frequency. nih.gov Research in women pretreated with estradiol has shown that the addition of progesterone can augment the LH surge and may also induce an FSH rise in response to GnRH. nih.gov This indicates that the interplay of these steroids is crucial in modulating the pituitary's sensitivity to GnRH.
Androgens, such as testosterone, primarily exert negative feedback on the HPG axis, suppressing the secretion of LH and FSH. nih.gov This feedback is thought to be mediated through androgen receptors on kisspeptin (B8261505) neurons, which are key regulators of GnRH neurons. nih.gov Studies in animal models have shown that androgens can decrease GnRH expression and secretion from the hypothalamus. nih.gov
This compound Influence on Gonadal Function in Animal and In Vitro Research Models
By stimulating the release of LH and FSH, this compound directly influences the function of the gonads in both male and female research models. This makes it a valuable tool for studying and manipulating ovarian and testicular processes.
In female research models, this compound is extensively used to study and induce ovarian follicular development and ovulation. nih.gov The LH surge triggered by this compound is the physiological trigger for the final maturation of the dominant ovarian follicle and its subsequent rupture to release the oocyte (ovulation). nih.gov
Studies in cattle have demonstrated the efficacy of this compound in inducing ovulation. The success rate can be influenced by the dose and the stage of the estrous cycle at the time of administration. For example, a study in Holstein heifers showed that a higher dose of this compound resulted in a greater ovulatory response. oup.com
Table 2: Ovulatory Response to Different Doses of this compound in Holstein Heifers
| This compound Dose | Ovulation Rate |
|---|---|
| 100 µg | 42.8% |
| 200 µg | 54.7% |
Data from a study on first-service Holstein heifers. oup.com
Similarly, in a study on queens (female cats), a single administration of gonadorelin resulted in ovulation in a significantly higher percentage of treated animals compared to a placebo group. nih.gov
Table 3: Ovulation Induction in Oestrous Queens with Gonadorelin
| Treatment Group | Number of Queens | Ovulation Rate | Median Number of Corpora Lutea |
|---|---|---|---|
| Gonadorelin (50 µg) | 19 | 84% | 5 (range 2-9) |
| Placebo (Saline) | 8 | 37% | 5 (range 3-6) |
Data from a clinical study in oestrous queens. nih.gov
In male research models, particularly those with conditions mimicking hypogonadotropic hypogonadism (a deficiency in GnRH secretion), this compound can be used to investigate the hormonal requirements for spermatogenesis. By restoring the pulsatile release of LH and FSH, it can stimulate the testes to produce testosterone and initiate sperm production. nih.gov
A study comparing pulsatile Gonadorelin pump therapy to cyclical gonadotropin therapy in men with congenital hypogonadotropic hypogonadism found that the Gonadorelin pump induced spermatogenesis significantly earlier. nih.gov This highlights the importance of mimicking the natural pulsatile pattern of GnRH secretion for optimal testicular function.
Table 4: Induction of Spermatogenesis in Congenital Hypogonadotropic Hypogonadism Models
| Treatment Group | Spermatogenesis Induction Rate | Median Time to Spermatogenesis |
|---|---|---|
| Pulsatile Gonadorelin Pump (PGP) | 90% | 6 months |
| Cyclical Gonadotropin Therapy (CGT) | 83.3% | 14 months |
Data from a study on azoospermic males with congenital hypogonadotropic hypogonadism. biorxiv.org
Sex-Specific HPG Axis Adaptations and Responsiveness to this compound Intervention in Research Models
The HPG axis exhibits significant sex-specific differences in its regulation and responsiveness to hormonal stimuli, including this compound. These differences are established early in development and are maintained throughout life by the differential actions of sex steroids. nih.gov
In females, the HPG axis is characterized by cyclical activity, culminating in the pre-ovulatory LH surge, which is a key example of positive feedback by estradiol. oup.com The male HPG axis, in contrast, is primarily regulated by negative feedback from testosterone and does not exhibit such cyclical surges. nih.gov
Research in migrating songbirds has provided insights into sex-specific sensitivity of the HPG axis to GnRH. In Swainson's Thrushes, both males and females responded to GnRH injections with elevated testosterone levels. However, the magnitude of the response in males increased as the migratory season progressed, while it remained consistent in females. nih.gov This suggests a sex-specific phenology of endocrine development in preparation for breeding. nih.gov
While direct comparative studies of this compound's effects in male and female mammalian research models are less common, the known differences in HPG axis regulation imply that responses would be sex-specific. For example, the presence of high levels of circulating androgens in males would likely modulate the LH and FSH response to a this compound challenge differently than the fluctuating estrogen and progesterone levels in females.
Advanced Analytical and Bioanalytical Methodologies for Gonadorelin Hydrochloride Research
Quantitative and Qualitative Analytical Techniques for Gonadorelin (B1671987) Hydrochloride Detection
The accurate detection and quantification of Gonadorelin hydrochloride in various matrices, from pharmaceutical formulations to biological samples, are crucial for both quality control and research purposes. A range of sophisticated analytical techniques have been developed and optimized to provide the necessary sensitivity, specificity, and reliability for these analyses. These methods are broadly categorized into chromatographic, electrophoretic, and immunochemical techniques, each offering distinct advantages for specific applications.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound. unifi.it Its widespread use is due to its reproducibility, precision, and ability to separate the target peptide from impurities and degradation products. researchgate.net The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired chromatographic performance.
Method Development: The development process typically employs a reversed-phase (RP) mechanism, which is well-suited for separating peptides like Gonadorelin. A C18 column is commonly the stationary phase of choice. nih.govijper.org The mobile phase composition is a critical factor, usually consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724). google.comnih.gov The pH of the aqueous phase is often adjusted with an acid, like trifluoroacetic acid (TFA) or orthophosphoric acid, to improve peak shape and resolution by controlling the ionization state of the peptide. google.comnih.gov Detection is most frequently performed using a UV detector, with the wavelength set around 220 nm or 280 nm, the latter corresponding to the absorbance of tyrosine and tryptophan residues in the Gonadorelin sequence. unifi.itnih.gov
Validation: Once developed, the HPLC method must be rigorously validated according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. nih.govnih.gov Validation encompasses several parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov For example, a linear range of 10–60 μg/mL with a regression coefficient (R²) of 0.9991 has been reported for a similar peptide, buserelin (B193263) acetate (B1210297). nih.gov
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov
The table below summarizes typical parameters from a validated RP-HPLC method for a Gonadotropin-Releasing Hormone (GnRH) analogue.
| Parameter | Condition / Value |
| Column | Zorbax Eclipse plus C18 (4.6 mm × 150 mm, 5 μm) |
| Mobile Phase | Water: Acetonitrile (80:20, v/v), pH adjusted with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Linearity Range | 10–60 μg/mL |
| Correlation Coefficient (R²) | 0.9991 |
| LOD | 0.051 μg/mL |
| LOQ | 0.254 μg/mL |
| Accuracy (Recovery) | 100.55 ± 0.93% to 103.45 ± 0.32% |
| Precision (%RSD) | < 1.0% |
| This data is based on a method developed for Buserelin Acetate, a GnRH analogue, and serves as a representative example. nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis and Trace Detection
For the bioanalysis of this compound in complex biological matrices like plasma or urine, and for detecting trace amounts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. ethz.chchromatographyonline.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, allowing for unambiguous identification and quantification even at very low concentrations. nih.govuniversiteitleiden.nl
Methodology: The workflow begins with sample preparation, a critical step to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. researchgate.netresearchgate.net Following extraction, the sample is injected into the LC system. The chromatographic conditions are optimized to separate Gonadorelin from matrix components. The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for ionizing peptides. nih.govresearchgate.net
In the mass spectrometer, a specific precursor ion (the molecular ion of Gonadorelin) is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling the detection of picogram-per-milliliter (pg/mL) levels of the peptide. researchgate.netlongdom.org A validated nano-HPLC-High-Resolution Mass Spectrometry (HRMS) method for endogenous GnRH in ewe plasma demonstrated a quantification range of 0.05 to 3.26 ng/mL. nih.gov
Validation and Application: LC-MS/MS methods are validated for parameters similar to HPLC, with a strong emphasis on matrix effects, recovery, and stability in the biological matrix. nih.gov The high sensitivity of these methods makes them indispensable for pharmacokinetic studies and for doping control analysis, where the detection of banned substances like Gonadorelin is required at trace levels. nih.gov For instance, a method for determining GnRH in human urine for doping control purposes achieved a limit of detection (LOD) of approximately 5 pg/mL. nih.gov
The table below compares different LC-MS/MS methods used for the quantitative detection of GnRH and its analogues.
| Analyte | Matrix | Sample Preparation | LC-MS System | Ionization | LOD / LLOQ |
| GnRH | Human Urine | SPE, Immunoaffinity Purification | Agilent 1100 LC, Applied Biosystem Q Trap 4000 MS | ESI | ~5 pg/mL (LOD) |
| Goserelin (B1671991) | Rabbit Plasma | SPE (Oasis® HLB) | LC-ESI-MS/MS | ESI | 0.1 ng/mL (LOQ) |
| Endogenous GnRH | Ewe Plasma | Protein Precipitation, SPE | Nano-HPLC-HRMS | N/A | 0.05 ng/mL (LLOQ) |
| GnRH Analogues | Human Blood Plasma | SPE | HPLC-ESI-MS/MS | ESI | 0.5 ng/mL (LLOQ) |
| Data compiled from multiple sources for comparison. nih.govresearchgate.netresearchgate.netnih.gov |
Capillary Zone Electrophoresis (CZE) Applications in Peptide Analysis
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that serves as a powerful alternative and orthogonal method to HPLC for peptide analysis. nih.govtaylorfrancis.com CZE separates molecules based on their charge-to-size ratio in an electric field applied across a narrow-bore fused-silica capillary. bio-rad.com This technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
Methodology in Peptide Analysis: In a typical CZE setup for Gonadorelin analysis, a bare fused-silica capillary is filled with a background electrolyte (BGE), often a phosphate (B84403) buffer at a low pH (e.g., pH 3.0). nih.gov The low pH ensures that the peptide is positively charged and suppresses interactions with the negatively charged capillary wall. The sample is introduced into the capillary using either hydrodynamic or electrokinetic injection. bio-rad.comnih.gov When a high voltage (e.g., 30 kV) is applied, the peptides migrate towards the cathode at different velocities depending on their electrophoretic mobility, leading to their separation. nih.gov Detection is commonly achieved by UV absorbance at a low wavelength, such as 200 nm, to detect the peptide bond. taylorfrancis.comnih.gov
The resolving power of CZE is particularly useful for assessing the purity of synthetic peptides, as it can often separate impurities that co-elute in HPLC. nih.gov Studies have shown that organic modifiers like acetonitrile can be added to the buffer to improve the separation of hydrophobic peptides. nih.gov
| Parameter | Condition |
| Capillary | Bare Fused Silica (75 μm i.d., 65.5 cm total length) |
| Background Electrolyte (BGE) | Phosphate buffer (26.4 mM, pH 3.00) |
| Applied Voltage | 30 kV |
| Temperature | 35 °C |
| Injection | Hydrodynamic (50 mbar for 5 seconds) |
| Detection | UV Absorbance at 200 nm |
| This data is based on a method developed for Buserelin, a GnRH analogue, and serves as a representative example. nih.gov |
Immunochemical and Affinity-Based Bioanalytical Strategies for this compound
Immunochemical and affinity-based methods leverage the highly specific binding interactions between molecules, such as antigen-antibody or receptor-ligand interactions, for the detection and quantification of this compound. These techniques are particularly valuable in complex biological samples due to their exceptional specificity.
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for detecting and quantifying peptides and proteins. nih.gov The technique relies on the specific binding of an antibody to the target antigen (Gonadorelin). For small peptides like Gonadorelin, a competitive ELISA format is often employed. frontiersin.org
Principle of Competitive ELISA: In this setup, a known amount of Gonadorelin is pre-coated onto the wells of a microtiter plate. The sample containing an unknown amount of Gonadorelin is mixed with a specific primary antibody and added to the wells. The Gonadorelin in the sample competes with the coated Gonadorelin for binding to the limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A secondary antibody, which is conjugated to an enzyme and recognizes the primary antibody, is then added. Following another wash step, a substrate for the enzyme is introduced, which produces a measurable signal (e.g., a color change). The signal intensity is inversely proportional to the concentration of Gonadorelin in the original sample. nih.gov
ELISA offers high sensitivity and is suitable for high-throughput screening. nih.gov However, a significant limitation is the potential for cross-reactivity with structurally similar molecules, which can affect specificity. nih.gov Biomimetic ELISA (BELISA) approaches, using molecularly imprinted polymers instead of antibodies, have been developed to provide alternative recognition elements. nih.gov
The table below provides typical performance characteristics for a commercially available human GnRH ELISA kit.
| Parameter | Value |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, plasma, tissue homogenates |
| Detection Range | 2.5 pg/mL - 100 pg/mL |
| Sensitivity | 0.625 pg/mL |
| Intra-assay Precision (CV%) | < 15% |
| Inter-assay Precision (CV%) | < 15% |
| Detection Wavelength | 450 nm |
| Data is for a commercially available Human GNRH1 ELISA Kit and serves as an illustrative example. cusabio.com |
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Profiling
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. profacgen.comspringernature.com It provides detailed information on the kinetics (association and dissociation rates) and affinity (strength) of the binding between an analyte in solution and a ligand immobilized on a sensor surface. nih.govwashington.edu
Methodology and Application: In a typical SPR experiment to study Gonadorelin, its biological target (e.g., the GnRH receptor) would be immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over this surface. The binding of Gonadorelin to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. nih.gov By analyzing the sensorgram data from a series of different analyte concentrations, key kinetic and affinity parameters can be determined. mdpi.com
Association rate constant (kₐ): The rate at which the analyte binds to the ligand.
Dissociation rate constant (kₑ): The rate at which the analyte-ligand complex breaks apart.
Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a stronger binding interaction.
SPR is highly valuable in drug discovery and development for characterizing the binding profile of drug candidates to their targets. profacgen.com It can be used for affinity profiling of different Gonadorelin analogues or formulations to understand how structural modifications affect receptor binding. nih.gov
| Parameter | Description |
| Association Rate (kₐ) | Measures the rate of complex formation (Analyte + Ligand → Analyte-Ligand). Units: M⁻¹s⁻¹. |
| Dissociation Rate (kₑ) | Measures the rate of complex decay (Analyte-Ligand → Analyte + Ligand). Units: s⁻¹. |
| Affinity (Kₑ) | Equilibrium dissociation constant (kₑ/kₐ) that indicates the strength of the binding interaction. Units: M. |
| General parameters obtained from SPR analysis. nih.govmdpi.com |
Development and Application of Biomimetic Receptors (e.g., Aptamers, Molecular Imprinted Polymers) for this compound Detection
The detection of peptide hormones such as this compound presents a significant challenge in various fields, including biomedical and pharmaceutical analysis. unifi.it Traditional detection methods often rely on immunoassays, which can have limitations related to cost, stability, and the time-consuming process of antibody development. nih.govnih.gov To overcome these challenges, research has focused on the development of biomimetic receptors, which are synthetic molecules designed to mimic the binding properties of natural receptors. unifi.iteurekalert.org Among these, aptamers and molecularly imprinted polymers (MIPs) have emerged as promising alternatives for the detection of this compound and other peptide hormones. unifi.it
Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures, allowing them to bind to specific target molecules with high affinity and specificity. nih.govresearchgate.netfrontiersin.org They are developed through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.gov This process involves incubating a large library of random oligonucleotides with the target molecule and selecting the sequences that bind to it. nih.gov Aptamers have been successfully developed to bind to and measure gonadotropin-releasing hormone (GnRH), demonstrating their potential for this compound detection. nih.gov The binding of an aptamer to its target can induce a conformational change that can be translated into a detectable signal, such as a change in fluorescence or an electrochemical signal. nih.govresearchgate.net
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a template molecule. mdpi.commdpi.com They are created by polymerizing functional and cross-linking monomers in the presence of the target molecule (the template). nih.gov After polymerization, the template is removed, leaving behind specific binding cavities. nih.gov MIPs offer several advantages, including high stability, low cost, and ease of preparation. mdpi.com MIP-based sensors have been developed for the detection of various molecules, including other peptide hormones like human chorionic gonadotropin (hCG), showcasing their applicability for this compound. nih.gov
The application of these biomimetic receptors in sensor development offers the potential for real-time and highly sensitive detection of this compound. nih.govresearchgate.net For instance, aptamers can be integrated into various sensor platforms, including electrochemical, optical, and mass-sensitive biosensors. researchgate.net Similarly, MIPs can be used as artificial receptors on sensor surfaces, such as quartz crystal microbalances, to detect target analytes in the nanometer range. ama-science.org
Table 1: Comparison of Biomimetic Receptors for this compound Detection
| Feature | Aptamers | Molecularly Imprinted Polymers (MIPs) |
|---|---|---|
| Nature | Single-stranded DNA or RNA oligonucleotides nih.govresearchgate.net | Synthetic polymeric networks mdpi.com |
| Development | Systematic Evolution of Ligands by Exponential Enrichment (SELEX) nih.gov | Polymerization in the presence of a template molecule nih.gov |
| Binding | High affinity and specificity due to unique 3D structure nih.govfrontiersin.org | Complementary cavities for the template molecule nih.gov |
| Advantages | High specificity, reproducible chemical synthesis nih.gov | High stability, low cost, resistance to harsh conditions mdpi.com |
| Applications | Biosensors (electrochemical, optical), targeted drug delivery researchgate.net | Sensors, sample preparation, controlled drug release mdpi.com |
Orthogonal Analytical Methods for Assessing Critical Quality Attributes of this compound
Ensuring the quality, safety, and efficacy of pharmaceutical products like this compound requires robust analytical strategies. alphalyse.com Orthogonal methods, which involve the use of multiple, independent analytical techniques to measure the same attribute, are crucial for a comprehensive assessment of critical quality attributes (CQAs). alphalyse.comfluidimaging.com This approach minimizes the risk of overlooking impurities or degradants and provides a more complete picture of the product's characteristics. alphalyse.com
Purity and Stereochemical Integrity Assessment in Research Formulations
The purity of this compound is a critical parameter that can be affected by degradation during manufacturing and storage. The degradation kinetics of gonadorelin have been studied, and it is known to be most stable at a pH of 5-5.5. nih.gov Degradation can lead to the formation of various byproducts through mechanisms such as peptide bond cleavage and racemization of amino acid residues. nih.gov
To assess the purity and identify potential impurities, a combination of orthogonal analytical techniques is employed. High-performance liquid chromatography (HPLC) is a commonly used method for separating and quantifying gonadorelin and its degradation products. nih.govresearchgate.net To ensure the reliability of the HPLC method, it is often coupled with a diode array detector and compared with an orthogonal method like capillary zone electrophoresis. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is another powerful orthogonal technique that provides information on both the retention time and the mass-to-charge ratio of the components in a sample, enabling the identification of unknown impurities. nih.govalphalyse.com For assessing stereochemical integrity, which is crucial for the biological activity of peptides, techniques like circular dichroism (CD) can be used. CD spectroscopy provides information about the secondary and tertiary structure of the peptide, and any changes in the spectrum can indicate alterations in its conformation. biopharmaspec.com
Table 2: Orthogonal Methods for Purity and Stereochemical Integrity of this compound
| Analytical Technique | Principle | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. nih.govresearchgate.net | Quantification of gonadorelin and known impurities. nih.gov |
| Capillary Zone Electrophoresis (CZE) | Separation based on the differential migration of charged species in an electric field. nih.gov | Orthogonal separation to confirm HPLC purity results. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC followed by mass analysis. alphalyse.com | Identification of unknown impurities and degradation products. nih.govalphalyse.com |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. biopharmaspec.com | Assessment of secondary and tertiary structure, and stereochemical integrity. biopharmaspec.com |
Aggregation Monitoring and Characterization in Solution
Peptide hormones like this compound can be prone to aggregation in solution, which can impact their biological activity and potentially lead to adverse effects. Monitoring and characterizing aggregation is therefore a critical aspect of quality control. The aggregation of G protein-coupled receptors (GPCRs), which are also proteins, has been studied using techniques like fluorescence microscopy, which could be adapted for gonadorelin. researchgate.net
Size-exclusion chromatography (SEC) is a common technique used to separate molecules based on their size, making it suitable for detecting the presence of aggregates. For a more detailed characterization of aggregates, analytical ultracentrifugation can be used as an orthogonal method. alphalyse.com This technique provides information on the size, shape, and molecular weight distribution of particles in solution.
Other spectroscopic techniques can also provide insights into aggregation. For instance, changes in the intrinsic fluorescence of tryptophan residues in the peptide can be monitored to detect conformational changes that may precede or accompany aggregation. biopharmaspec.com Fourier-transform infrared (FT-IR) spectroscopy can be used to study changes in the secondary structure of the peptide, as aggregation is often associated with the formation of beta-sheet structures. biopharmaspec.com The monomer-fibril equilibrium of GnRH analogs has been studied, indicating that aggregation is a reversible process that can be influenced by environmental conditions. researchgate.net
Experimental Design Considerations for Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its therapeutic effects. oup.com Careful experimental design is crucial to obtain meaningful and reliable data.
Strategies for Optimizing Dosing Regimens in Preclinical Research
The therapeutic effect of gonadorelin and its analogs is highly dependent on the dosing regimen. oup.com Continuous or high-dose administration can lead to downregulation of pituitary GnRH receptors and suppression of gonadotropin release, while pulsatile administration can mimic the natural physiological release and stimulate gonadotropin secretion. oup.comresearchgate.netnih.govresearchgate.net
In preclinical research, the choice of dosing regimen depends on the therapeutic goal. For applications requiring stimulation of the reproductive system, a pulsatile delivery system might be necessary. oup.com For conditions where suppression of gonadal function is desired, a sustained-release formulation or frequent high-dose injections would be more appropriate. oup.comresearchgate.net
Dose-response studies are essential to determine the optimal dose for a desired effect. For example, a study in river buffalo showed that a 100 µg dose of gonadorelin was more effective at inducing ovulation than a 50 µg dose. nih.gov Similarly, in Holstein heifers, a 200 µg dose of this compound resulted in a greater ovulatory response compared to a 100 µg dose. nih.gov The route of administration also significantly impacts the bioavailability and pharmacokinetic profile. Intramuscular and subcutaneous injections are common parenteral routes used in animal studies. europa.eunoahcompendium.co.ukmsdvetmanual.com
Alignment of Blood Sampling Frequency with Hormone Pharmacokinetic Profiles
The frequency and timing of blood sampling in PK studies must be carefully planned to accurately characterize the pharmacokinetic profile of this compound. nih.gov Gonadorelin has a very short biological half-life, on the order of minutes, following intravenous administration. europa.eu After intramuscular administration in cows, the plasma half-life is approximately 20 minutes. europa.eu
To capture the rapid absorption and elimination phases, frequent blood sampling is required shortly after administration. For instance, a study on a growth hormone-releasing peptide involved blood sampling at 5, 10, 20, 30, 45, 60, 75, 90, and 120 minutes after infusion. oup.com Another pharmacokinetic study involved blood collection at multiple time points up to 720 minutes post-administration. fda.gov
The sampling schedule should be designed to capture the peak plasma concentration (Cmax), the time to reach Cmax (Tmax), and the elimination phase to accurately calculate key PK parameters such as the area under the curve (AUC) and clearance. oup.com For peptide hormones, which often exhibit pulsatile release and rapid clearance, a well-designed blood sampling schedule is critical for obtaining a true representation of their pharmacokinetic behavior. nih.gov Modeling and simulation can be used to optimize sampling time points to maximize the information obtained from a limited number of samples. dovepress.com
Emerging Research Frontiers and Novel Hypotheses for Gonadorelin Hydrochloride
Investigational Roles in Non-Reproductive Biological Systems
Emerging evidence suggests that the influence of gonadorelin (B1671987) hydrochloride and its analogs extends to cellular pathways implicated in cancer, metabolic regulation, neurological health, immune responses, and gastrointestinal function.
Potential Involvement in Cancer Research Pathways (e.g., Breast, Prostate, Endometrial, Ovarian Cancer Mechanisms)
The investigation of gonadorelin hydrochloride in oncology is centered on the discovery that GnRH receptors are overexpressed in several types of cancer cells, including those of the breast, prostate, endometrium, and ovaries. nih.govdntb.gov.uanih.gov This has led to the hypothesis that GnRH analogs could exert direct anti-tumoral effects on tissues that express these receptors. nih.govdntb.gov.uanih.gov Research in this area is exploring how these compounds may inhibit the proliferation of cancer cells. For instance, in breast cancer research, it is suggested that gonadorelin peptides might block the effects of mitogens like estrogen and progesterone (B1679170), thereby reducing breast cell exposure to these hormones and potentially preventing cancer cell proliferation. corepeptides.com
Hormonal therapy is a cornerstone in treating hormone-dependent cancers, and GnRH agonists play a role by suppressing hormone synthesis. oncodaily.com In premenopausal women with hormone receptor-positive breast cancer, GnRH agonists are used for ovarian suppression to halt estrogen production. oncodaily.com Similarly, in prostate cancer, these analogs are used for androgen deprivation therapy. oncodaily.com The development of GnRH-based targeted therapies is a recent approach aimed at improving the delivery and accumulation of drugs in tumor cells, which could decrease the side effects of current treatments. nih.govdntb.gov.ua
| Cancer Type | Key Research Finding | Potential Mechanism of Action |
|---|---|---|
| Breast Cancer | GnRH analogs may act as a preventative agent against breast cancer cell proliferation. corepeptides.com LHRH analogue goserelin (B1671991) may help preserve fertility in women undergoing chemotherapy for hormone receptor-negative breast cancer. ecancer.org | Potential to block the impact of mitogens estrogen and progesterone. corepeptides.com |
| Prostate Cancer | GnRH analogs can inhibit the production of testosterone (B1683101) and dihydrotestosterone, which are linked to the development of prostate cancer cells. corepeptides.com | Downregulation of GnRH receptors leading to decreased sensitivity and subsequent reduction in testosterone synthesis. corepeptides.com |
| Ovarian & Endometrial Cancer | GnRH receptors are overexpressed in ovarian and endometrial cancer cells, suggesting direct anti-tumoral actions are possible. nih.govdntb.gov.uanih.gov | Direct interaction with overexpressed GnRH receptors on cancer cells. nih.govdntb.gov.ua |
Exploration in Metabolic Regulation and Food Intake Disorders in Model Organisms (e.g., Obesity, Anorexia Nervosa)
The role of the GnRH pulse generator is highly sensitive to factors like weight loss and low body fat, suggesting a link between this compound and metabolic regulation. grantome.com Research into eating disorders such as anorexia nervosa, which is characterized by severe weight loss and amenorrhea, points to a hypothalamic dysfunction that affects GnRH pulsatility. grantome.com This has led to the hypothesis that a metabolic cascade, influenced by inadequate metabolic resources, impacts the secretion of leptin and the expression of GnRH. grantome.com
In individuals with anorexia nervosa, high levels of ghrelin, a hormone that stimulates appetite, have been observed, particularly in the purging subtype. scielo.brmdpi.com The interplay between ghrelin, leptin, and GnRH is a key area of investigation for understanding the neurobiology of eating disorders. nih.gov It is theorized that disturbances in the integration of homeostatic and reward signaling may promote hedonic eating or food avoidance, which is central to the onset and maintenance of these disorders. nih.gov
| Condition | Observed Phenomenon | Hypothesized Role of GnRH System |
|---|---|---|
| Anorexia Nervosa | Associated with hypothalamic dysfunction affecting GnRH pulsatility. grantome.com High levels of ghrelin are found in patients, especially the purging subtype. scielo.br | The modulation of GnRH is proposed to be mediated by a leptin-metabolic axis. grantome.com Alterations in the GnRH system may be a consequence of or contributor to the disordered eating patterns. |
| Bulimia Nervosa | A positive correlation between fasting ghrelin levels and the frequency of bingeing/purging episodes has been noted. scielo.br | The GnRH system and its interaction with appetite-regulating hormones like ghrelin may influence the cycle of bingeing and purging. |
Research into Neurological Degeneration Mitigation Strategies
Emerging research suggests a potential role for GnRH analogs in mitigating neurological degeneration. corepeptides.com One hypothesis is that this can be achieved by blocking the synthesis and secretion of luteinizing hormone (LH), which may have an impact on the brain, particularly the hippocampus. corepeptides.com GnRH analogs like this compound are being investigated for their potential to achieve this blockage. corepeptides.com
Immunomodulatory Research Involving this compound
This compound is also being explored for its immunomodulatory properties. Research indicates that GnRH has immunostimulatory effects and may mediate the actions of gonadal steroids on the immune system. oup.comnih.gov Studies have shown that human T cells can secrete immunoactive GnRH, which can directly activate T cells through GnRH receptors in a cytokine-like manner. nih.gov This suggests that GnRH can act in an autocrine and paracrine fashion within the immune system. nih.gov
Further research has demonstrated that GnRH participates in macrophage function, and it is suggested that the nuclear factor-kappaB signaling pathway may be responsible for GnRH-mediated immune system modulation. researchgate.net In studies with GnRH-deficient mice, it was observed that the immunostimulatory effects of estrogen and the immunosuppressive effects of androgens on B cell function may be indirectly mediated via GnRH. nih.gov
Physiological Roles in Gastrointestinal Tract Function
The presence of GnRH and its receptors has been described in the gastrointestinal (GI) tract of both rats and humans, where they appear to influence motility, gastric and hormone secretion, and cell proliferation. nih.gov Both GnRH1 and GnRH2 are present as neurotransmitters or peptides in various tissues, including the GI tract. nih.gov Research has shown that GnRH can be found in both submucosal and myenteric neurons. nih.gov
The administration of GnRH analogs has been linked to the development of enteric neurodegeneration in a rat model, and in some women, treatment with these analogs has led to severe gastrointestinal dysmotility. nih.govnih.gov This has prompted further investigation into the precise role of GnRH in the enteric nervous system under both normal and pathological conditions. nih.gov
This compound as a Research Tool for Hypothalamic/Pituitary Function Evaluation in Experimental Models
This compound serves as a valuable research tool for evaluating the function and responsiveness of the pituitary gland in mammalian systems. corepeptides.com By mimicking the action of endogenous GnRH, it stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). lotilabs.comdrugbank.com This action is crucial for studying the hypothalamic-pituitary-gonadal axis. lotilabs.com
In research settings, gonadorelin is used to assess the functional capacity and response of the gonadotropes in the anterior pituitary. drugbank.com This is particularly useful in experimental models to investigate conditions such as infertility and gonadal dysfunction. corepeptides.com The response of the pituitary to gonadorelin administration—specifically the levels of LH and FSH released—provides insights into the integrity of this hormonal axis. drugbank.com For instance, in certain gonadal function disorders, the FSH response may be greater than the LH response. drugbank.com
| Experimental Application | Purpose | Observed Outcome |
|---|---|---|
| Evaluation of Pituitary Function | To assess the functional capacity and response of anterior pituitary gonadotropes. drugbank.com | Stimulates the synthesis and release of LH and, to a lesser degree, FSH. drugbank.com |
| Investigation of Gonadal Dysfunction | To study the mechanisms of infertility and other reproductive disorders in mammalian models. corepeptides.com | Helps in understanding the responsiveness of pituitary cells and the overall hormonal balance. corepeptides.com |
| Post-Cycle Testosterone Recovery Studies | To investigate the recovery of the hypothalamic-pituitary-gonadal axis after exposure to exogenous androgens. | May facilitate a rapid recovery of the axis and upregulate LH and FSH from suppressed levels. corepeptides.com |
Assessment of Gonadotrope Functional Capacity
This compound is a critical tool for assessing the functional capacity of gonadotropes, the cells in the anterior pituitary gland responsible for producing luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.commayoclinic.org The Gonadorelin stimulation test is a cornerstone diagnostic procedure used to evaluate the integrity of the hypothalamic-pituitary-gonadal axis. clevelandclinic.orgjcrpe.org
The test involves the administration of this compound and the subsequent measurement of LH and FSH levels in the blood at specific time intervals. mayoclinic.orgnih.gov A normal response is characterized by a significant increase in both LH and FSH, indicating that the gonadotropes are responsive and have the capacity to synthesize and secrete these crucial reproductive hormones. drugbank.comclevelandclinic.org The peak LH response is typically observed 30 to 60 minutes after administration. nih.govnih.gov
The interpretation of the test results is crucial in diagnosing various reproductive disorders. For instance, in cases of suspected central precocious puberty (CPP), an exaggerated LH response to Gonadorelin stimulation is a key diagnostic marker. nih.govmft.nhs.uk Conversely, a blunted or absent response may suggest hypogonadotropic hypogonadism, a condition characterized by a deficiency in gonadotropin secretion. mft.nhs.uklotilabs.com The LH/FSH ratio following stimulation can also provide valuable diagnostic information, with a higher ratio often observed in pubertal individuals. nih.govnih.gov
Detailed research findings have helped establish normative data for the Gonadorelin stimulation test, allowing for more precise interpretation. These findings are often presented in data tables that correlate hormonal responses with specific clinical conditions.
Table 1: Representative LH and FSH Responses to this compound Stimulation in Different Clinical Scenarios
| Clinical Scenario | Basal LH (IU/L) | Peak LH (IU/L) after Gonadorelin | Basal FSH (IU/L) | Peak FSH (IU/L) after Gonadorelin | Peak LH/FSH Ratio | Interpretation |
| Prepubertal | <1.0 | <5.0 | Variable | > LH peak | <1 | Normal prepubertal response. mft.nhs.uk |
| Central Precocious Puberty | Often elevated | >5.0 - 10.0+ | Variable | < LH peak | >0.66 - 1.0 | Indicates premature activation of the hypothalamic-pituitary-gonadal axis. nih.govmft.nhs.uk |
| Hypogonadotropic Hypogonadism | Low | Blunted or no response | Low | Blunted or no response | Variable | Suggests a defect at the level of the hypothalamus or pituitary. mft.nhs.uklotilabs.com |
| Constitutional Delay of Puberty | Low to normal | Sub-pubertal to pubertal response | Low to normal | Variable | Variable | A less robust response than in established puberty, but indicates a functioning axis that is yet to fully mature. mft.nhs.uk |
Note: The specific cut-off values for LH and FSH can vary between laboratories and assays. The values presented here are for illustrative purposes.
Evaluation of Pituitary Gonadotropic Reserve
Beyond assessing the immediate functional capacity of gonadotropes, the Gonadorelin stimulation test is also instrumental in evaluating the pituitary's gonadotropic reserve. This refers to the pituitary's ability to sustain gonadotropin secretion over time, a critical factor in maintaining long-term reproductive health. The test can help determine if the pituitary has sufficient stores of LH and FSH to support normal pubertal development and reproductive function. drugbank.com
In clinical practice, evaluating pituitary gonadotropic reserve is particularly important in several contexts:
Monitoring Treatment for Central Precocious Puberty: In children receiving GnRH analogue therapy to suppress puberty, a follow-up Gonadorelin stimulation test can confirm adequate suppression of the pituitary-gonadal axis. A suppressed response indicates effective treatment. mft.nhs.uk
Assessing Pituitary Function After Surgery or Radiation: For patients who have undergone pituitary surgery or radiation therapy, the test can help assess for any damage to the gonadotropes and determine the extent of any resulting hypopituitarism. drugbank.com
Investigating Infertility: In some cases of infertility, assessing the pituitary reserve can help identify subtle defects in gonadotropin secretion that may be contributing to the problem. lotilabs.com
The pattern of LH and FSH response provides insights into the pituitary's reserve. A robust and sustained increase in gonadotropins suggests a healthy reserve, while a weak or transient response may indicate a diminished reserve.
Future Directions and Translational Research Perspectives for this compound
While the diagnostic utility of this compound in reproductive endocrinology is well-established, emerging research is beginning to uncover its potential in other areas of medicine. These new frontiers of investigation are generating novel hypotheses and opening up exciting avenues for translational research.
Neuroprotection: One of the most intriguing new areas of research is the potential neuroprotective role of Gonadorelin and its analogues. Some studies suggest that GnRH receptors are present in various parts of the brain outside of the hypothalamus and pituitary. This has led to the hypothesis that Gonadorelin may have direct effects on neuronal function and survival. Research is ongoing to explore its potential in mitigating neuronal damage in conditions such as traumatic brain injury and neurodegenerative diseases. The mechanisms underlying these potential neuroprotective effects are still under investigation but may involve modulation of intracellular signaling pathways that promote cell survival. frontiersin.org
Oncology: The role of GnRH analogues in the treatment of hormone-sensitive cancers, such as prostate and breast cancer, is already established. However, recent research suggests that the effects of Gonadorelin may extend beyond simply suppressing sex hormone production. Studies have shown that GnRH receptors are expressed on various cancer cells, and their activation can trigger signaling pathways that inhibit cell proliferation and induce apoptosis (programmed cell death). nih.govcorepeptides.com Intriguingly, the signaling pathways activated by GnRH in cancer cells appear to differ from those in the pituitary. nih.govnih.govoup.comresearchgate.net In cancer cells, GnRH receptor activation is often coupled to the Gαi protein, leading to a decrease in intracellular cyclic AMP (cAMP), which can have anti-proliferative effects. researchgate.net This contrasts with the Gαq/11 pathway typically activated in pituitary gonadotropes. oup.comresearchgate.net This differential signaling opens up the possibility of developing more targeted cancer therapies that specifically exploit these pathways.
Metabolic Regulation: There is a growing body of evidence linking the reproductive and metabolic systems. Researchers are now investigating the potential role of Gonadorelin in metabolic regulation. Animal studies have suggested that GnRH may influence energy expenditure and glucose metabolism. nih.gov A clinical trial is investigating the reproductive hormonal alterations in obesity, which includes the use of Gonadorelin to test pituitary sensitivity. clinicaltrials.gov Future research in this area could lead to novel therapeutic strategies for managing metabolic disorders with a reproductive component.
Translational research will be crucial in moving these promising preclinical findings into the clinical arena. This will involve elucidating the precise molecular mechanisms underlying these novel effects of this compound, identifying potential biomarkers to predict treatment response, and conducting well-designed clinical trials to evaluate its efficacy and safety in these new indications. The journey from bench to bedside is a long one, but the emerging research on this compound suggests a future where its therapeutic applications may extend far beyond its current use.
Q & A
Q. How do structural modifications in Gonadorelin analogues influence receptor binding kinetics compared to the native peptide?
- Answer: Substitutions at positions 6 (Gly→D-amino acids) or 10 (deletion of Gly-NH₂) prolong half-life by reducing enzymatic cleavage. Surface plasmon resonance (SPR) can quantify binding affinity (Kd) and residence time. Comparative studies with Nafarelin (D-Nal(2)⁶ substitution) show enhanced receptor internalization, a key factor in sustained activity .
Q. What in vitro-in vivo correlation (IVIVC) models are applicable for this compound’s therapeutic window estimation?
- Answer: Develop a tiered approach: (1) In vitro receptor activation data, (2) ex vivo pituitary explant responses, and (3) in vivo hormone profiling. Use allometric scaling to extrapolate doses across species. Validate models with clinical data from diagnostic applications (e.g., HPG axis evaluation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
